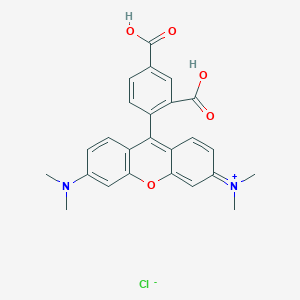

5-TAMRA chloride

Description

Historical Context of Fluorescent Probes in Biomedical Sciences

The genesis of fluorescent probes in biomedical sciences can be traced back to the early 20th century, with the initial observations of autofluorescence in various biological specimens. However, it was the synthesis of fluorescein (B123965) in the late 1800s that laid the groundwork for the development of extrinsic fluorescent markers. These probes offered the ability to specifically label and visualize cellular components and molecules that were not naturally fluorescent, revolutionizing the fields of cell biology and biochemistry. The pioneering work on immunofluorescence in the 1940s, which utilized fluorescein-conjugated antibodies to detect antigens in tissues, marked a significant milestone, demonstrating the immense potential of fluorescent probes in elucidating cellular architecture and function.

Evolution and Significance of Rhodamine Dyes in Research Methodologies

Following the initial success of fluorescein, the development of rhodamine dyes in the late 19th century provided researchers with a new class of fluorophores exhibiting distinct spectral properties, including longer excitation and emission wavelengths. This expansion of the fluorescent toolkit was crucial for the advent of multicolor imaging and multiplexed assays. Rhodamine dyes, with their characteristic xanthene core, offered improved photostability and pH insensitivity compared to their fluorescein counterparts, making them more robust reporters for a wider range of biological experiments. Over the decades, medicinal chemistry has driven the creation of a vast portfolio of rhodamine derivatives with fine-tuned spectral and chemical properties, solidifying their importance in techniques such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET).

Positioning of 5-TAMRA Chloride as a Versatile Research Tool

Within the extensive family of rhodamine dyes, 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) chloride has distinguished itself as a particularly versatile and widely adopted research tool. As a single isomer, 5-TAMRA offers a high degree of purity and consistency, which is critical for reproducible and quantitative biological assays. chemrxiv.org Its amine-reactive nature, typically in the form of a succinimidyl (NHS) ester or as the free carboxylic acid activated in situ, allows for straightforward and stable covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified nucleic acids. interchim.fr This ease of conjugation, combined with its favorable photophysical properties, has positioned this compound as a go-to fluorescent label for a multitude of research applications.

Scope and Academic Relevance of Current Research Utilizing this compound

The academic relevance of this compound is evidenced by its extensive use across numerous disciplines, from fundamental cell biology to drug discovery. Its application in FRET-based assays has been instrumental in studying molecular interactions, enzymatic activities, and conformational changes in biomolecules. In the realm of genomics and proteomics, 5-TAMRA-labeled oligonucleotides and proteins are routinely employed in real-time PCR, DNA sequencing, and fluorescence polarization assays. Furthermore, its utility in cellular imaging allows for the visualization and tracking of labeled molecules within living cells, providing insights into their subcellular localization and dynamics. The continued prevalence of this compound in the scientific literature underscores its enduring value as a robust and reliable fluorescent probe.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H23ClN2O5 |

|---|---|

Molecular Weight |

466.9 g/mol |

IUPAC Name |

[9-(2,4-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C25H22N2O5.ClH/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31;/h5-13H,1-4H3,(H-,28,29,30,31);1H |

InChI Key |

JDYDJBWXPVOQBZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-] |

Origin of Product |

United States |

Chemical and Physical Properties of 5 Tamra Chloride

Detailed Chemical Structure and Physical Data

5-TAMRA chloride is a synthetic, organic fluorescent dye. The core of its structure is a xanthene scaffold, which is characteristic of rhodamine dyes. The molecule possesses two dimethylamino groups that are key to its fluorescent properties. The "5-carboxy" designation indicates the position of the carboxylic acid group on the bottom phenyl ring, which is the reactive handle for conjugation to biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C25H23ClN2O5 |

| Molecular Weight | 466.92 g/mol |

| Appearance | Dark red solid biotium.com |

| Solubility | Soluble in DMSO, DMF, and Methanol (B129727) biotium.com |

Spectral Characteristics

The fluorescence of this compound is characterized by its bright orange-red emission. Its spectral properties are largely insensitive to pH in the physiological range, which is a significant advantage for biological applications.

| Spectral Property | Value |

|---|---|

| Excitation Maximum (λex) | ~546 nm |

| Emission Maximum (λem) | ~579 nm |

| Molar Extinction Coefficient (ε) | Approximately 90,000 M-1cm-1 lifetein.com |

| Quantum Yield (Φ) | 0.3–0.5 lifetein.com |

Synthesis and Purification

The synthesis of isomerically pure 5-carboxytetramethylrhodamine (B559615) is a multi-step process that has been optimized for scalability. researchgate.net A common synthetic route involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride. researchgate.net This initial reaction yields a mixture of dicarboxybenzophenone isomers.

The crucial step for obtaining the pure 5-isomer is the separation of these benzophenone (B1666685) intermediates. This is typically achieved through recrystallization from solvents such as methanol and acetic acid, which allows for the isolation of the desired precursor. researchgate.net

Once the pure 4-dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone is obtained, it is then reacted with a second equivalent of 3-dimethylaminophenol to form the xanthene core of 5-carboxytetramethylrhodamine. researchgate.net

Purification of the final product is critical to remove any unreacted starting materials and isomeric impurities. This is often accomplished using column chromatography. The purified 5-carboxytetramethylrhodamine is then typically converted to its more stable chloride salt. For labeling applications, the carboxylic acid group can be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester.

Applications in Contemporary Research

Protein and Peptide Labeling and Analysis

5-TAMRA chloride is extensively used for the fluorescent labeling of proteins and peptides, enabling their detection and characterization in a variety of assays. The primary method of labeling involves the reaction of an activated form of 5-TAMRA (e.g., an NHS ester) with primary amines on the protein, such as the N-terminus or the side chain of lysine (B10760008) residues. lifetein.com

Research Findings:

Fluorescence Polarization Assays: 5-TAMRA-labeled peptides have been instrumental in developing fluorescence polarization (FP) binding assays. For instance, an FP assay was developed to study the binding of the Aspergillus fumigatus virulence factor UDP-galactopyranose mutase. caymanchem.com

Enzyme Activity Assays: In studies of enzymatic activity, TAMRA-labeled peptides can serve as substrates. For example, TAMRA-labeled kinase substrate peptides are used in FRET-based assays to quantify changes in FRET efficiency upon phosphorylation, thereby revealing kinase activity. lifetein.com

Monitoring Protein-Protein Interactions: FRET-based experiments often utilize 5-TAMRA as an acceptor dye paired with a suitable donor like fluorescein (B123965) to detect molecular interactions between labeled peptides and their target proteins. lifetein.com

| Application | Technique | Example Research Area | Key Finding Enabled by 5-TAMRA |

|---|---|---|---|

| Protein Binding Studies | Fluorescence Polarization | Enzyme-ligand interactions | Quantification of binding affinities. |

| Enzyme Kinetics | FRET-based assays | Kinase activity | Real-time monitoring of substrate phosphorylation. |

| Protein-Protein Interactions | FRET | Signal transduction pathways | Detection of proximity between interacting proteins. |

Nucleic Acid Analysis

The labeling of oligonucleotides with 5-TAMRA has been a cornerstone of nucleic acid analysis for decades. It is commonly used in applications such as real-time quantitative PCR (qPCR) and FRET-based hybridization assays.

Research Findings:

Real-Time qPCR: In TaqMan probes, 5-TAMRA can function as a quencher for a reporter dye like 6-FAM. The probe hybridizes to the target DNA sequence, and during PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence.

FRET-Based Hybridization Probes: 5-TAMRA is frequently paired with a donor fluorophore, such as 6-FAM, in FRET-based probes to monitor nucleic acid hybridization. chemrxiv.org The proximity of the donor and acceptor upon hybridization results in a FRET signal that can be used to detect and quantify the target nucleic acid. These probes have been used to discriminate between single nucleotide polymorphisms. researchgate.net

DNA Sequencing: Historically, 5-TAMRA was one of the original fluorescent dyes used in automated DNA sequencing.

| Application | Technique | Example Research Area | Key Finding Enabled by 5-TAMRA |

|---|---|---|---|

| Gene Expression Analysis | Real-Time qPCR (TaqMan) | Molecular diagnostics | Quantification of specific DNA or RNA targets. |

| Genotyping | FRET Hybridization Probes | Genetic screening | Detection of single nucleotide polymorphisms. |

| Nucleic Acid Conformation | FRET Melting Assays | Drug discovery | Identification of compounds that stabilize nucleic acid secondary structures. nih.gov |

Cellular Imaging

5-TAMRA-labeled biomolecules are valuable tools for visualizing cellular processes and the subcellular localization of targets of interest. Its photostability allows for prolonged imaging sessions, which is crucial for time-lapse microscopy.

Research Findings:

Subcellular Tracking: 5-TAMRA conjugated to cell-penetrating peptides (CPPs) enables the visualization of their intracellular delivery mechanisms and trafficking in live cells. lifetein.com

Imaging of Cellular Structures: Derivatives of TAMRA have been developed to create fluorogenic probes that increase their fluorescence upon binding to specific cellular targets, such as the cytoskeleton or mitochondria, allowing for no-wash, live-cell imaging with high signal-to-noise ratios. mpg.de

Intracellular Ion Sensing: While not a direct application of this compound itself, the principles of fluorescent probe design, exemplified by TAMRA, have influenced the development of sensors for intracellular ions like chloride. nih.gov

| Application | Technique | Example Research Area | Key Finding Enabled by 5-TAMRA |

|---|---|---|---|

| Drug Delivery | Live-cell imaging | Development of CPPs | Visualization of peptide uptake and subcellular localization. lifetein.com |

| Cytoskeletal Dynamics | Super-resolution microscopy | Cell motility | High-resolution imaging of actin and tubulin dynamics. mpg.de |

| Organelle Labeling | Confocal microscopy | Mitochondrial function | Specific labeling and tracking of mitochondria in living cells. mpg.de |

Methodological Considerations and Challenges in 5 Tamra Chloride Research

Optimization of Labeling Efficiency and Specificity

The covalent attachment of 5-TAMRA to a target molecule, a process known as labeling, is a foundational step that significantly influences the outcome of an experiment. Achieving high efficiency, where a large proportion of the target molecules are successfully labeled, and high specificity, where the dye attaches only to the intended site, is paramount.

Several factors govern the success of the labeling reaction. The concentration of the protein or other target molecule is a critical parameter. For instance, a protein concentration of 2 mg/mL is often recommended to achieve optimal labeling, with a significant drop in efficiency observed at concentrations below this threshold. medchemexpress.commedchemexpress.com The recommended final protein concentration range to ensure the best labeling efficiency is typically between 2-10 mg/mL. medchemexpress.com

The pH of the reaction buffer is another crucial variable. A pH of 8.5 ± 0.5 is generally considered optimal for labeling proteins. medchemexpress.commedchemexpress.com If the pH is below 8.0, the labeling efficiency can be compromised. medchemexpress.commedchemexpress.com The composition of the buffer is also important; buffers containing primary amines, such as Tris or glycine, or ammonium (B1175870) ions should be avoided as they can compete with the target molecule for reaction with the dye, thereby reducing labeling efficiency. medchemexpress.commedchemexpress.com

The molar ratio of the dye to the target molecule must also be carefully optimized. For proteins like IgG, a molar ratio of 5:1 (dye to protein) has been found to be optimal. cosmobio.co.jp However, for other proteins, the ideal ratio may vary, typically falling within the range of 5:1 to 20:1. cosmobio.co.jp It is also important to note that while a higher degree of substitution (DOS) might seem desirable for stronger fluorescence, an excessive DOS (e.g., >6 for TAMRA) can lead to fluorescence quenching. cosmobio.co.jp The optimal DOS for TAMRA is generally around 2-4. cosmobio.co.jp

For labeling amine-modified oligonucleotides, succinimidyl esters of dyes like 5-TAMRA are preferred due to their ability to form stable amide bonds. thermofisher.com Specificity in labeling can sometimes be enhanced by adjusting the reaction pH. For instance, to specifically label the N-terminus of a protein, a buffer with a pH closer to neutral can be advantageous, as the pKa of the terminal amine is lower than that of the ε-amino group of lysine (B10760008) residues. thermofisher.com

Table 1: Key Parameters for Optimizing 5-TAMRA Labeling Efficiency

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Protein Concentration | 2-10 mg/mL | Lower concentrations significantly reduce labeling efficiency. medchemexpress.commedchemexpress.com |

| Reaction Buffer pH | 8.5 ± 0.5 | Ensures optimal reactivity of the amine groups on the target molecule. medchemexpress.commedchemexpress.com |

| Buffer Composition | Avoid primary amines (e.g., Tris, glycine) and ammonium ions | These compounds compete with the target for labeling, reducing efficiency. medchemexpress.commedchemexpress.com |

| Dye-to-Protein Molar Ratio | Typically 5:1 to 20:1 | Needs to be optimized for each specific protein to achieve desired DOS. cosmobio.co.jp |

| Degree of Substitution (DOS) | Optimal around 2-4 for TAMRA | Higher DOS can lead to self-quenching and reduced fluorescence. cosmobio.co.jp |

Strategies for Mitigating Background Fluorescence and Non-Specific Binding

A significant challenge in fluorescence-based assays is the presence of background fluorescence and non-specific binding, which can obscure the true signal and lead to misinterpretation of results. Background fluorescence can originate from several sources, including unbound dye, autofluorescence of the sample or its container, and the imaging medium itself. thermofisher.com Non-specific binding occurs when the fluorescent probe adheres to surfaces or molecules other than its intended target. ogt.com

Effective washing steps are crucial for reducing background noise by removing excess unbound or non-specifically bound probes. thermofisher.comogt.com Performing 2-3 washes with a buffered saline solution like PBS after labeling can significantly decrease background from unbound fluorophores. thermofisher.com The stringency of these washes can be optimized to remove non-specifically bound probes without disrupting the specific probe-target interactions. ogt.com

Optimizing the concentration of the fluorescent dye is another key strategy. Using a titration of the dye can help identify the optimal concentration that provides a bright, specific signal with minimal background. thermofisher.com Similarly, using the optimal volume of the probe solution can maximize specific binding while minimizing background fluorescence. ogt.com

In some cases, the sample itself can be a source of autofluorescence. If this interferes with the signal from 5-TAMRA, switching to a dye with a different spectral profile might be necessary. thermofisher.com The choice of imaging medium is also important; for live-cell imaging, using an optically clear buffered saline solution instead of a complete medium containing fluorescent components like proteins and vitamins can improve the signal-to-background ratio. thermofisher.com

For techniques like fluorescence in situ hybridization (FISH), proper sample preparation is critical. Under-fixation or over-fixation of tissues can lead to increased background fluorescence. ogt.com Using freshly prepared fixative solutions and adhering to established protocols can help minimize these issues. ogt.com Additionally, incorporating blocking agents or competitor nucleic acids (like tRNA and dsDNA) can help to scavenge non-selective small molecules and reduce non-specific binding in certain assays. nih.gov

Photobleaching Mitigation Techniques in Long-Term Imaging

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a major concern in long-term imaging experiments. thermofisher.com As 5-TAMRA is subjected to prolonged or intense illumination, its fluorescence intensity will diminish over time, potentially compromising the quantitative accuracy of the data. thermofisher.com

A primary strategy to minimize photobleaching is to reduce the sample's exposure to excitation light. thermofisher.com This can be achieved by using the lowest possible laser power that still provides an adequate signal, focusing on the sample using transmitted light before switching to fluorescence for image acquisition, or moving to an adjacent area for imaging after focusing. thermofisher.commcgill.ca The use of neutral-density filters can also reduce the intensity of the illumination source. thermofisher.com

For fixed-cell imaging, commercially available mounting media containing antifade reagents can offer protection against photobleaching. thermofisher.com These reagents often work by scavenging oxygen, which is involved in the photochemical reactions that lead to bleaching. mcgill.ca The effectiveness of these antifade agents can vary depending on the fluorophore, so some empirical testing may be necessary. thermofisher.com

In live-cell imaging, where the addition of exogenous antifade agents may not be feasible, other strategies are employed. Minimizing the duration and intensity of light exposure is paramount. nih.gov Advanced imaging techniques like light-sheet fluorescence microscopy can reduce photobleaching and phototoxicity compared to conventional methods like spinning disk confocal microscopy by illuminating only the focal plane. mpi-cbg.de Pulsing the excitation light on a microsecond timescale has also been shown to significantly reduce photobleaching of some fluorophores. mcgill.ca

Furthermore, supplementing the imaging medium with antioxidants such as ascorbic acid may help to reduce the formation of reactive oxygen species (ROS) that contribute to both photobleaching and phototoxicity. mpi-cbg.de

Data Analysis and Interpretation in 5-TAMRA Chloride-Based Experiments

The final and perhaps most critical challenge lies in the accurate analysis and interpretation of the data generated from this compound-based experiments. The raw fluorescence data must be carefully processed to account for various experimental artifacts and to extract meaningful biological information.

One of the primary considerations in data analysis is correcting for background fluorescence. This typically involves subtracting the average fluorescence intensity of a background region from the intensity of the region of interest. mcgill.ca For time-lapse imaging, it is also essential to correct for photobleaching. This can be done by fitting the fluorescence decay curve of a control sample to a mathematical function and then using this function to normalize the data from the experimental samples. thermofisher.com

In Förster Resonance Energy Transfer (FRET) experiments, where 5-TAMRA is often used as an acceptor fluorophore, data analysis can be more complex. nih.gov It is crucial to account for spectral bleed-through, where the emission of the donor fluorophore is detected in the acceptor channel. nih.gov Time-Resolved FRET (TR-FRET) is a technique that can mitigate this issue by introducing a delay between donor excitation and acceptor emission measurement, thereby improving the signal-to-noise ratio. nih.gov

The interpretation of fluorescence data must also consider the potential for the fluorescent label itself to influence the system under study. For example, the conjugation of a fluorophore to an RNA molecule can potentially perturb its native structure. nih.gov It is also known that the fluorescence of dyes like TAMRA can be influenced by their local environment, including pH and interactions with other molecules, which must be considered during data interpretation. rsc.org

Comparative Analysis and Future Directions of 5 Tamra Chloride in Research

Future Prospects and Untapped Potential in Academic Research

The utility of 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) as a fluorescent label is well-established in biochemical and cellular research. lifetein.comabcam.com However, its full potential is far from exhausted. Future academic research is poised to leverage and enhance the unique properties of 5-TAMRA chloride, pushing the boundaries of molecular imaging, diagnostics, and our fundamental understanding of biological systems. The untapped potential lies not just in using the dye as is, but in its strategic modification and integration into next-generation research tools.

One of the most promising future directions is the rational design of novel 5-TAMRA derivatives to overcome existing limitations in live-cell imaging. mpg.de Currently, the high fluorescence of rhodamine dyes like TAMRA is associated with a zwitterionic 'open' form, which has low cell permeability. mpg.de Researchers have successfully modified the related 6-TAMRA isomer to favor a non-fluorescent but cell-permeable 'closed' form, creating highly fluorogenic probes that light up upon binding to their intracellular target. mpg.de Applying similar chemical strategies to 5-TAMRA could generate a new palette of cell-permeable, fluorogenic probes. These "smart" probes would significantly improve signal-to-noise ratios in no-wash, live-cell imaging experiments, enabling clearer visualization of dynamic cellular processes. mpg.de

Furthermore, the photophysical properties of 5-TAMRA, including its sensitivity to its local environment, present untapped opportunities. nih.gov While sometimes seen as a challenge, this environmental sensitivity can be harnessed for advanced biosensor development. Future research could focus on creating 5-TAMRA-based sensors that report on specific microenvironmental changes, such as pH, viscosity, or the presence of specific ions, by modulating their fluorescence intensity or lifetime. This approach could yield powerful tools for studying cellular signaling pathways and the physicochemical properties of sub-cellular compartments in real-time.

The role of 5-TAMRA as a Förster Resonance Energy Transfer (FRET) acceptor is a cornerstone of its current use, often paired with donors like fluorescein (B123965). lifetein.comabcam.com The future in this area involves developing more sophisticated FRET-based systems for multiplexed analysis. Innovations in creating tags with tunable properties could expand the "color" palette available for microscopy, moving beyond the current limit of a few distinct fluorophores. uchicago.edu By designing novel FRET pairs and multi-component FRET cascades involving 5-TAMRA, researchers could simultaneously track multiple molecular interactions within a single cell, offering a more holistic view of complex biological networks. uchicago.edunih.gov

There is also significant untapped potential in the interdisciplinary space combining experimental work with computational modeling. Theoretical studies could predict how structural modifications to the 5-TAMRA scaffold would alter its spectral properties, quantum yield, and environmental sensitivity. nih.gov This predictive power would accelerate the development of next-generation probes tailored for specific advanced microscopy techniques, such as super-resolution microscopy (e.g., STED, PALM, STORM), where dye photostability and photoswitching characteristics are critical.

Finally, the development of novel bioconjugation strategies remains a key area for future exploration. While standard methods for labeling amines and thiols are robust, creating more specific and stable linkages to biomolecules could enhance the performance of 5-TAMRA conjugates. lifetein.com For instance, developing advanced click chemistry handles for 5-TAMRA would facilitate highly efficient and site-specific labeling of proteins, nucleic acids, and other biomolecules within the complex cellular milieu. idtdna.com This precision is crucial for single-molecule studies where the exact position and orientation of the fluorophore can influence the experimental outcome. nih.govnih.gov

Table 1: Potential Future Research Directions for this compound

| Research Area | Objective | Potential Impact |

| Probe Engineering | Develop cell-permeable, fluorogenic 5-TAMRA derivatives. | Enable high-contrast, no-wash live-cell and super-resolution imaging of specific intracellular targets. mpg.de |

| Advanced Biosensors | Harness environmental sensitivity to create sensors for pH, ions, or viscosity. | Allow for real-time mapping of the physicochemical environment within cellular organelles and signaling domains. |

| Multiplexed FRET | Integrate 5-TAMRA into novel multi-color FRET systems and cascades. | Facilitate the simultaneous tracking of multiple protein-protein or protein-nucleic acid interactions in living cells. uchicago.edu |

| Computational Chemistry | Theoretically model and predict photophysical properties of new 5-TAMRA analogs. | Accelerate the rational design of custom fluorophores for specialized applications like single-molecule imaging. |

| Bioconjugation Chemistry | Create novel, highly specific, and stable conjugation methods (e.g., advanced click chemistry). | Improve the precision and reliability of labeling biomolecules for quantitative and single-molecule studies. idtdna.com |

Q & A

Basic: What are the critical storage and handling protocols for 5-TAMRA chloride to ensure experimental reproducibility?

Answer:

this compound should be stored at <–15°C in the dark to prevent photodegradation . Reconstitute in anhydrous DMSO to avoid hydrolysis, and aliquot to minimize freeze-thaw cycles. For fluorescence assays, prepare working solutions in buffers compatible with downstream applications (e.g., PBS for protein labeling). Always confirm dye integrity via UV-Vis spectroscopy (peak absorbance ~552 nm) before use .

Basic: How can researchers validate the specificity of this compound labeling in complex biological systems?

Answer:

- Controls : Include unlabeled samples to account for autofluorescence.

- Competition assays : Add excess unmodified ligand (e.g., free cysteine for maleimide conjugates) to confirm binding site specificity .

- Analytical techniques : Use CE-SDS-LIF (capillary electrophoresis with laser-induced fluorescence) to resolve labeled vs. unlabeled biomolecules .

- Microscopy : Co-localization studies with orthogonal fluorescent tags (e.g., GFP) can verify labeling accuracy .

Advanced: How does this compound interact with RNA aptamers like TMR3 at a structural level?

Answer:

5-TAMRA binds TMR3 aptamer via:

- Stacking interactions : The planar xanthene ring inserts between G25:G40 and G41:C7 base pairs in the RNA’s major groove .

- Hydrogen bonding : Carboxylic acid groups form H-bonds with G25 and G40, stabilizing the ligand-pocket interface .

- Conformational changes : SAXS and NMR reveal global compaction of TMR3 upon binding, with P1 stem elongation and P3 stem reorientation .

Methodology: Use - HSQC NMR to monitor chemical shift perturbations and NOESY to map intermolecular contacts .

Advanced: How can conflicting binding affinity (Kd) values for this compound-RNA complexes be resolved?

Answer: Discrepancies arise from:

- Buffer conditions : Ionic strength (e.g., Mg stabilizes RNA tertiary structure) and pH affect electrostatic interactions .

- Fluorophore position : 5-TAMRA’s isomer purity (vs. 6-TAMRA) alters steric compatibility with binding pockets .

- Assay design : Fluorescence quenching (TMR3 binding reduces intensity) requires normalization to unbound dye controls .

Resolution: Standardize buffer composition (e.g., 10 mM MgCl, pH 7.4) and use microscale thermophoresis (MST) for label-free affinity measurements .

Advanced: What methodological strategies address dynamic RNA conformational changes during this compound binding?

Answer:

- Time-resolved NMR : Capture transient states (e.g., A43 nucleotide flipping in TMR3) using relaxation dispersion experiments .

- SAXS : Compare apo- and holo-RNA envelopes to quantify global compaction (R reduction from 23 Å to 21 Å observed in TMR3) .

- Mutational analysis : Delete flexible residues (e.g., A43 in TMR3) to isolate structural contributions to binding .

Advanced: How can this compound’s fluorescence quenching upon RNA binding inform probe design?

Answer:

Quenching occurs via photoinduced electron transfer (PET) between the xanthene ring and RNA nucleobases. Applications include:

- Riboswitch development : Engineer aptamers where ligand binding modulates fluorescence for real-time monitoring .

- FRET pairs : Pair 5-TAMRA (donor) with near-infrared dyes (e.g., Cy5) to study RNA conformational dynamics .

Optimization: Introduce mutations (e.g., U24A in TMR3) to reduce PET and enhance signal-to-noise .

Basic: What conjugation chemistries are suitable for labeling proteins/peptides with this compound?

Answer:

- NHS esters : React with primary amines (lysine residues or N-termini) in pH 8–9 buffers .

- Maleimides : Target cysteine thiols at pH 6.5–7.5; use TCEP to reduce disulfides pre-labeling .

- Click chemistry : Azide-functionalized 5-TAMRA pairs with alkyne-modified biomolecules via Cu-catalyzed cycloaddition .

Advanced: How do synthesis protocols for isomer-free this compound ensure reproducibility in research?

Answer:

Proprietary synthesis routes (e.g., regioselective carboxylation) avoid chromatographic separation of 5- and 6-TAMRA isomers . Validate purity via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.